N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
The compound “N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, a phenyl ring, and a tetrazole ring . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, thiazole, phenyl, and tetrazole rings, as well as the amide group. These groups could engage in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan and thiazole rings, as well as the electron-withdrawing amide and tetrazole groups. These groups could potentially participate in various types of chemical reactions, including nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings could affect these properties .Scientific Research Applications
Synthesis and Reactivity
N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide, being a structurally complex molecule, shows potential in various synthetic and reactivity applications. For instance, Aleksandrov et al. (2017) explored the synthesis and reactivity of similar furan-thiazole compounds. They reported the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was later oxidized to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the molecule's potential for diverse electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Molecular and Electronic Characterization
Cakmak et al. (2022) performed experimental and theoretical investigations on a structurally similar furan-2-carboxamide-bearing thiazole. Their research included synthesis, molecular characterization via IR/NMR/XRD, and electronic characterization through DFT. The compound exhibited good antimicrobial activity, suggesting potential medical applications (Cakmak et al., 2022).
Palladium-Catalyzed Condensation
Lu et al. (2014) reported a palladium(II)-catalyzed condensation method involving N-aryl imines and alkynylbenziodoxolones, leading to the formation of multisubstituted furans. This method highlights the potential for creating derivatives of this compound through advanced synthetic routes, offering diverse chemical reactivity and applications (Lu, Wu, & Yoshikai, 2014).
Electrophilic Substitution Reactions
Another study by Aleksandrov et al. (2019) focused on 2-(fur-2-yl)thiazolo[4,5-f]quinoline, a compound with a backbone similar to the query compound. Their research explored electrophilic substitution reactions, offering insights into the chemical behavior and synthetic versatility of furan-thiazole based compounds (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common feature in many biologically active molecules . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities .
Mode of action
For example, some thiazole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can influence a variety of biochemical pathways depending on their specific structures and targets .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, thiazole derivatives can have a variety of effects, including antimicrobial and anticancer activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2S/c22-14(13-18-20-21(19-13)10-5-2-1-3-6-10)17-15-16-11(9-24-15)12-7-4-8-23-12/h1-9H,(H,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCINVZZOJUVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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